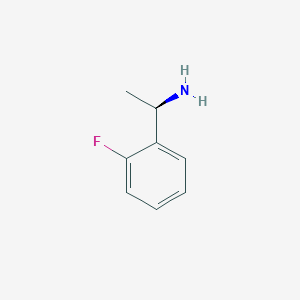

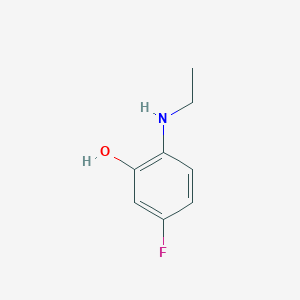

(R)-1-(2-fluorophenyl)ethanamine

説明

Synthesis Analysis

The synthesis of related fluorophenyl compounds often involves the condensation of (R)-1-(fluorophenyl)ethanamine with various reagents under mild conditions, confirming structures via NMR, and analyzing optical activities through rotation measurements (Pejchal, Štěpánková, & Drabina, 2011). Additionally, the preparation of (R)-fluoropyruvaldehyde N,S-ketals from alpha-(fluoroalkyl)-beta-sulfinylenamines showcases a method involving a Pummerer reaction followed by a 1,2-migration, highlighting a stereospecific transformation (Volonterio et al., 1997).

Molecular Structure Analysis

Investigations into related compounds have utilized FT-IR, NBO, HOMO-LUMO, and MEP analysis to understand the optimized molecular structure and vibrational frequencies, revealing insights into the molecule's stability and charge transfer mechanisms. This includes the analysis of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone and similar compounds (Mary et al., 2015).

Chemical Reactions and Properties

The reactivity and properties of (R)-1-(2-fluorophenyl)ethanamine derivatives have been explored through various studies, including the synthesis of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas and their inhibition activity, demonstrating the compound's potential in biochemical applications (Pejchal et al., 2011).

Physical Properties Analysis

The physical properties of fluorophenyl compounds are often characterized by their molecular structure, vibrational frequencies, and stability analyses. For instance, compounds like 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone have been thoroughly investigated to determine their role in nonlinear optics and potential inhibitory activities against specific enzymes, providing insights into their physical characteristics (Mary et al., 2015).

Chemical Properties Analysis

The chemical properties of such compounds are closely linked to their molecular structure and reactivity. Studies on complexes like the Rh(I)(2,5-norbornadiene)(biphenyl)(tris(4-fluorophenyl)phosphine) have shown applications in polymerization, indicating the versatile chemical properties that can be attributed to fluorophenyl compounds (Tan et al., 2019).

科学的研究の応用

Radiative Decay Engineering

Radiative decay engineering (RDE) represents a novel approach in fluorescence spectroscopy, beneficial for biochemistry and molecular biology applications. RDE involves modifying the emission of fluorophores by altering their radiative decay rates, which can increase the quantum yields of low quantum yield chromophores and direct emission in specific directions. This technique, utilizing fluorophore-metal interactions, offers new avenues for medical diagnostics and biotechnology, highlighting the potential of fluorinated compounds in enhancing fluorescence-based assays (Lakowicz, 2001).

Toxicity of Fluorophores in Molecular Imaging

A comprehensive review of the toxicity of 19 widely used fluorophores, including fluorinated compounds, underscores the importance of evaluating the safety profiles of these substances. Despite their utility in vivo for cancer diagnosis and molecular imaging, understanding their cytotoxicity, tissue toxicity, and mutagenicity is crucial for safe clinical applications. This review provides a foundation for the responsible use of fluorinated fluorophores in medical diagnostics and research (Alford et al., 2009).

Synthesis and Applications of Fluorinated Compounds

Research on the practical synthesis of fluorinated biphenyls, key intermediates for manufacturing non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen, showcases the significance of fluorinated compounds in pharmaceutical development. The methods outlined for synthesizing these compounds, including handling fluorine-containing reagents, have broad implications for drug synthesis and design, demonstrating the utility of fluorinated intermediates in creating more effective pharmaceuticals (Qiu et al., 2009).

Gas Separations using Fluorinated Ionic Liquids

The development of supported ionic liquid membranes (SILMs) using fluorinated ionic liquids for gas separations, such as CO2/N2 and CO2/CH4, highlights the role of fluorinated compounds in enhancing industrial processes. This research points toward the potential of fluorinated ionic liquids in improving efficiency and selectivity in gas separations, contributing to advancements in environmental engineering and sustainable technology practices (Scovazzo, 2009).

Fluorescent Chemosensors

Fluorinated compounds are integral to the development of fluorescent chemosensors for detecting a wide range of analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of these chemosensors, based on fluorinated platforms, are crucial for applications in environmental monitoring, medical diagnostics, and chemical analysis, underscoring the versatility and importance of fluorinated molecules in analytical chemistry (Roy, 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 . It’s recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

特性

IUPAC Name |

(1R)-1-(2-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWHJJUFVGEXGS-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381257 | |

| Record name | (1R)-1-(2-Fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(2-fluorophenyl)ethanamine | |

CAS RN |

185545-90-8 | |

| Record name | (1R)-1-(2-Fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(2-Fluorophenyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-](/img/structure/B64209.png)

![Methyl 2-[(2S)-piperidin-2-yl]acetate](/img/structure/B64225.png)